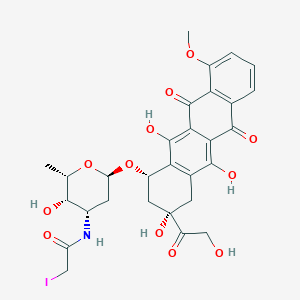

N-(Iodoacetamido)-Doxorubicin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C29H30INO12 |

|---|---|

Molecular Weight |

711.5 g/mol |

IUPAC Name |

N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide |

InChI |

InChI=1S/C29H30INO12/c1-11-24(35)14(31-18(34)9-30)6-19(42-11)43-16-8-29(40,17(33)10-32)7-13-21(16)28(39)23-22(26(13)37)25(36)12-4-3-5-15(41-2)20(12)27(23)38/h3-5,11,14,16,19,24,32,35,37,39-40H,6-10H2,1-2H3,(H,31,34)/t11-,14-,16-,19-,24+,29-/m0/s1 |

InChI Key |

SAGBOHNSGVDWII-MUTSDZRXSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CI)O |

Origin of Product |

United States |

Foundational & Exploratory

N-(Iodoacetamido)-Doxorubicin: A Technical Guide on the Dual-Action Mechanism for Targeted Cancer Therapy

Audience: Researchers, scientists, and drug development professionals.

Abstract: Doxorubicin (B1662922) (DOX) is a potent and widely utilized anthracycline antibiotic in cancer chemotherapy.[1][2] Its clinical application, however, is often hampered by dose-dependent cardiotoxicity and the emergence of drug resistance.[3][4] To enhance its therapeutic index and overcome resistance, various derivatives have been synthesized. This technical guide focuses on N-(Iodoacetamido)-Doxorubicin, a conjugate that equips the parent molecule with a reactive iodoacetamide (B48618) group. This modification introduces a secondary mechanism of action: covalent inhibition of key cellular proteins, in addition to the classical anthracycline activities. This document provides an in-depth exploration of this dual-action mechanism, supported by representative experimental data, detailed protocols, and pathway visualizations.

Core Mechanism of Action: A Two-Pronged Attack

The anticancer activity of this compound stems from the combined effects of its doxorubicin core and the covalently reactive iodoacetamido moiety.

1.1. Doxorubicin Core Activity

The anthracycline portion of the molecule exerts its cytotoxic effects through well-established mechanisms:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, which obstructs the processes of replication and transcription.[1][2][5] It also forms a stable ternary complex with DNA and topoisomerase II, an enzyme essential for relaxing DNA supercoils.[1][6] This stabilization prevents the re-ligation of the DNA strands after they have been cleaved by the enzyme, leading to double-strand breaks and the initiation of apoptosis.[5][7]

-

Generation of Reactive Oxygen Species (ROS): The quinone structure in the doxorubicin molecule can undergo redox cycling, a process catalyzed by enzymes like NADPH-cytochrome P-450 reductase.[5][8] This enzymatic reduction forms a semiquinone radical, which reacts with molecular oxygen to produce superoxide (B77818) anions (O₂⁻).[4] Subsequent reactions generate other ROS, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH), leading to significant oxidative stress, lipid peroxidation, and damage to cellular components including DNA and proteins.[5][9]

1.2. Iodoacetamido Moiety: Covalent Targeting of Thiol-Containing Proteins

The key innovation of this compound is the addition of an iodoacetamide functional group. This group is an alkylating agent that readily and irreversibly reacts with nucleophilic residues on proteins, particularly the thiol groups of cysteine and selenocysteine (B57510) residues.[10][11] This covalent modification allows the drug to inhibit key enzymatic systems that are often overactive in cancer cells and contribute to a pro-survival state.

Potential high-value targets include:

-

Thioredoxin Reductase (TrxR): This selenoenzyme is a central component of the thioredoxin system, which regulates cellular redox balance, promotes cell growth, and inhibits apoptosis.[12][13] TrxR is a prime target for electrophilic compounds due to the highly reactive selenocysteine residue in its active site.[12] Inhibition of TrxR by this compound would disrupt redox homeostasis, increase intracellular oxidative stress, and synergize with the ROS-generating activity of the doxorubicin core.[14][15]

-

Protein Disulfide Isomerases (PDIs): PDIs are chaperone proteins in the endoplasmic reticulum (ER) that catalyze the formation and rearrangement of disulfide bonds, ensuring proper protein folding.[16][17] Cancer cells, with their high rate of protein synthesis, are particularly dependent on PDI activity.[18] PDIs possess conserved cysteine residues in their active sites (CGHC motifs) that are susceptible to alkylation by the iodoacetamide group.[17] Inhibition of PDI leads to an accumulation of misfolded proteins, inducing ER stress and activating the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis.[16][19]

This dual mechanism suggests that this compound can not only induce direct DNA damage but also cripple the cell's ability to manage protein folding and oxidative stress, potentially lowering the threshold for apoptosis and overcoming resistance mechanisms.

Quantitative Data Summary

The following tables summarize representative quantitative data expected from in vitro studies of this compound compared to the parent compound, Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values) This table illustrates the expected enhancement in cytotoxicity of the conjugated drug in both drug-sensitive and drug-resistant cancer cell lines. The IC₅₀ is the concentration of a drug that is required for 50% inhibition of cell viability.

| Cell Line | Drug | Incubation Time | IC₅₀ (µM) |

| MCF-7 (Dox-Sensitive Breast Cancer) | Doxorubicin | 72h | 0.5 ± 0.08 |

| This compound | 72h | 0.1 ± 0.02 | |

| MCF-7/ADR (Dox-Resistant Breast Cancer) | Doxorubicin | 72h | 16.8 ± 2.5[20] |

| This compound | 72h | 3.2 ± 0.6 |

Table 2: Enzyme Inhibition Assay This table shows hypothetical data on the direct inhibitory effect of the conjugate on key protein targets compared to Doxorubicin, which lacks the covalent binding moiety.

| Target Enzyme | Inhibitor | Assay Type | IC₅₀ (µM) |

| Thioredoxin Reductase 1 (TrxR1) | Doxorubicin | Activity Assay | > 100 |

| This compound | Activity Assay | 2.5 ± 0.4 | |

| Protein Disulfide Isomerase (PDI) | Doxorubicin | Activity Assay | > 100 |

| This compound | Activity Assay | 5.1 ± 0.9 |

Signaling Pathways and Workflows

Visualizations created using Graphviz provide a clear overview of the drug's mechanism and the experimental procedures used for its evaluation.

Caption: Dual mechanism of this compound.

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Key Experimental Protocols

Detailed methodologies are crucial for the evaluation of this compound.

4.1. Cell Viability (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

-

Cell Seeding: Seed cells (e.g., MCF-7, MCF-7/ADR) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).[21] Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of this compound and a Doxorubicin control in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO diluted in medium).[21] Incubate for the desired period (e.g., 48 or 72 hours).[20]

-

MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[20]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[22] Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the drug concentration.

4.2. Western Blot Analysis for Apoptosis and ER Stress Markers

This protocol is used to detect changes in protein expression levels indicative of specific cellular responses to the drug.

-

Cell Lysis: Plate cells in 6-well plates and treat with the desired concentrations of the drug for a specified time (e.g., 24 hours). After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).[21] Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, CHOP, BiP, p-eIF2α).[23][24]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21][25]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[21] Use a loading control like β-actin or GAPDH to normalize protein levels.[26]

4.3. Thioredoxin Reductase (TrxR) Activity Assay

This assay measures the specific inhibition of TrxR enzyme activity.

-

Principle: This assay typically uses a DTNB-based method where TrxR reduces thioredoxin (Trx), which then reduces insulin (B600854). The resulting free thiols from insulin are detected by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), causing an increase in absorbance at 412 nm. Alternatively, a simpler method measures the direct reduction of DTNB by TrxR in the presence of NADPH.

-

Procedure:

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer with EDTA).

-

In a 96-well plate, add the reaction buffer, NADPH, purified recombinant TrxR1, and varying concentrations of this compound.

-

Pre-incubate the enzyme with the inhibitor for a set time (e.g., 30 minutes) to allow for covalent modification.

-

Initiate the reaction by adding the substrate, DTNB.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

The rate of reaction is proportional to the TrxR activity. Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Conclusion

This compound represents a rational drug design strategy aimed at enhancing the efficacy of a cornerstone chemotherapeutic agent. By incorporating a covalent-binding iodoacetamide moiety, the molecule gains a second mechanism of action that complements the classical DNA-damaging and ROS-generating properties of doxorubicin. This dual-action approach involves the direct inhibition of critical survival pathways related to redox homeostasis (via TrxR) and protein folding (via PDI). The anticipated result is increased potency, the ability to overcome certain forms of drug resistance, and a potentially improved therapeutic window. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive basis for the continued investigation and development of this promising class of anticancer compounds.

References

- 1. Doxorubicin - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Cancer: How does doxorubicin work? | eLife [elifesciences.org]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. cancerresearchuk.org [cancerresearchuk.org]

- 7. Multifaced Anticancer Potential of Doxorubicin: Spotlight on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rosj.org [rosj.org]

- 9. mdpi.com [mdpi.com]

- 10. This compound | AxisPharm [axispharm.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Thioredoxin Reductase Inhibition for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thioredoxin Reductase and its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Thioredoxin Reductase by Targeted Selenopolymeric Nanocarriers Synergizes the Therapeutic Efficacy of Doxorubicin in MCF7 Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of cellular thioredoxin reductase by diaziquone and doxorubicin. Relationship to the inhibition of cell proliferation and decreased ribonucleotide reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-Canonical, Strongly Selective Protein Disulfide Isomerases as Anticancer Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibitors of the protein disulfide isomerase family for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. DNMT2/TRDMT1 gene knockout compromises doxorubicin-induced unfolded protein response and sensitizes cancer cells to ER stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Doxorubicin generates a pro-apoptotic phenotype by phosphorylation of EF-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Synthesis of N-(Iodoacetamido)-Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of N-(Iodoacetamido)-Doxorubicin, a key intermediate in the development of targeted cancer therapeutics, particularly antibody-drug conjugates (ADCs). This document details the chemical properties, a representative synthesis protocol, characterization data, and relevant biological context for this doxorubicin (B1662922) derivative.

Introduction

Doxorubicin is a potent anthracycline antibiotic widely used in cancer chemotherapy. Its mechanism of action primarily involves the intercalation of DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and repair in rapidly dividing cancer cells. To enhance its therapeutic index and mitigate off-target toxicities, doxorubicin is often conjugated to targeting moieties, such as antibodies, to create ADCs.

This compound serves as a crucial building block in the construction of such targeted therapies. The iodoacetamido group provides a reactive handle for covalent conjugation to thiol groups present in proteins or other targeting ligands, forming a stable thioether linkage. This guide outlines a plausible and chemically sound synthetic route to this important derivative.

Synthesis of this compound

The synthesis of this compound involves the selective acylation of the primary amino group located on the daunosamine (B1196630) sugar moiety of doxorubicin. A common and effective method to achieve this is the reaction of doxorubicin with an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester of iodoacetic acid. The use of doxorubicin hydrochloride as the starting material necessitates the presence of a non-nucleophilic base to neutralize the ammonium (B1175870) salt and facilitate the acylation reaction.

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₃₀INO₁₂ | [1] |

| Molecular Weight | 711.45 g/mol | [1] |

| CAS Number | 114390-30-6 | [1] |

| Appearance | Red to orange solid | |

| Purity (HPLC) | ≥95% | |

| Typical Reaction Yield | 60-80% |

Experimental Protocol

This section provides a detailed, representative protocol for the synthesis of this compound.

Materials:

-

Doxorubicin hydrochloride

-

Iodoacetic anhydride or N-Succinimidyl iodoacetate (SIA)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Preparation of Doxorubicin Free Base:

-

Suspend doxorubicin hydrochloride (1.0 eq) in anhydrous DMF.

-

To this suspension, add triethylamine or DIPEA (2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes. The color of the suspension should change, indicating the formation of the free base.

-

-

Iodoacetylation Reaction:

-

In a separate flask, dissolve iodoacetic anhydride (1.5 eq) or N-succinimidyl iodoacetate (1.5 eq) in anhydrous DMF.

-

Add the solution of the iodoacetylating agent dropwise to the doxorubicin free base suspension at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Protect the reaction from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).

-

-

Work-up and Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of water.

-

Remove the DMF under reduced pressure.

-

The crude product can be purified by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is typically effective.

-

For higher purity, the product can be further purified by preparative reverse-phase HPLC.

-

-

Characterization:

-

The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).

-

Signaling Pathways Associated with Doxorubicin's Mechanism of Action

The biological activity of this compound is expected to be similar to that of the parent compound, doxorubicin, until it is conjugated to a targeting moiety. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by inducing DNA damage, which in turn activates various cellular signaling pathways leading to apoptosis.

Caption: Key signaling pathways activated by Doxorubicin.

This guide provides a foundational understanding for the synthesis and application of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific experimental requirements and available resources.

References

N-(Iodoacetamido)-Doxorubicin: A Technical Guide to its Application as a Cleavable ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-(Iodoacetamido)-Doxorubicin as a payload-linker conjugate for the development of Antibody-Drug Conjugates (ADCs). It covers the fundamental chemistry, proposed mechanisms of action, and relevant experimental protocols for the synthesis, characterization, and evaluation of ADCs utilizing this specific linker technology.

Introduction to this compound in ADCs

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. Cleavable linkers are designed to be stable in systemic circulation and release the cytotoxic payload in the tumor microenvironment or within the target cancer cell.

This compound is a derivative of the widely used chemotherapeutic agent doxorubicin (B1662922), functionalized with an iodoacetamide (B48618) group. This functional group allows for covalent conjugation to thiol groups, typically from cysteine residues on the antibody. While often categorized as a cleavable linker system, the precise intracellular cleavage mechanism of the amide bond requires further elucidation under physiological conditions. The rationale behind its use lies in the targeted delivery of doxorubicin, a potent DNA intercalator and topoisomerase II inhibitor, to cancer cells, thereby enhancing its therapeutic index and reducing systemic toxicity.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 114390-30-6 | [2] |

| Molecular Formula | C₂₉H₃₀INO₁₂ | [2] |

| Molecular Weight | 711.45 g/mol | [2] |

| Appearance | Solid Powder | |

| Solubility | Soluble in DMSO, DMF | |

| Storage | -20°C, protected from light and moisture |

Mechanism of Action of the Resulting ADC

The proposed mechanism of action for an ADC constructed with this compound follows a multi-step process, beginning with antibody-mediated targeting and culminating in the cytotoxic effect of doxorubicin.

Figure 1: Proposed mechanism of action for an ADC utilizing this compound.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for an ADC constructed with this compound. It is important to note that specific data for this particular linker-payload combination is not extensively available in the public domain, and the values presented are for illustrative purposes based on typical ADC characteristics.

Table 1: In Vitro Cytotoxicity

| Cell Line | Target Antigen Expression | ADC IC₅₀ (nM) | Free Doxorubicin IC₅₀ (nM) |

| SK-BR-3 | High | 10 | 50 |

| BT-474 | Moderate | 50 | 50 |

| MCF-7 | Low | 500 | 50 |

| MDA-MB-231 | Negative | >1000 | 50 |

Table 2: In Vivo Efficacy in Xenograft Model (e.g., SK-BR-3)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Comments |

| Vehicle Control | - | 0 | - |

| Non-binding ADC | 10 | 15 | Minimal effect |

| ADC | 5 | 60 | Significant tumor regression |

| ADC | 10 | 95 | Near complete tumor regression |

| Free Doxorubicin | 5 | 40 | Moderate effect with observed toxicity |

Experimental Protocols

Detailed methodologies for the key experiments involved in the development and evaluation of an this compound ADC are provided below.

Antibody-Drug Conjugation

This protocol describes the conjugation of this compound to a monoclonal antibody via reduced interchain disulfide bonds.

Figure 2: Experimental workflow for the conjugation of this compound to an antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Purification column (e.g., Size-Exclusion Chromatography - SEC)

-

Reaction buffers and quenching solutions

Procedure:

-

Antibody Preparation: Dialyze the mAb into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.4). Adjust the concentration to 5-10 mg/mL.

-

Partial Reduction: Add a 2-5 molar excess of TCEP to the mAb solution. Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

-

Payload-Linker Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 5-10 fold molar excess of the this compound solution to the reduced mAb. The reaction should be performed in the dark to protect the photosensitive doxorubicin. Incubate at room temperature for 1-2 hours.

-

Quenching: Quench the reaction by adding an excess of N-acetylcysteine.

-

Purification: Purify the ADC from unreacted payload-linker and other small molecules using a pre-equilibrated SEC column.

-

Characterization: Characterize the purified ADC for concentration, aggregation, and drug-to-antibody ratio (DAR).

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC and can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]

LC-MS Protocol Outline:

-

Sample Preparation: Deglycosylate the ADC sample using an enzyme such as PNGase F to reduce heterogeneity.

-

Chromatography: Separate the different drug-loaded species using a reverse-phase column with a suitable gradient of organic solvent (e.g., acetonitrile) in water with an acidic modifier (e.g., formic acid).

-

Mass Spectrometry: Analyze the eluting species using a high-resolution mass spectrometer (e.g., Q-TOF).

-

Data Analysis: Deconvolute the resulting mass spectra to obtain the masses of the different ADC species. The DAR is calculated as the weighted average of the different drug-loaded species.

In Vitro Cytotoxicity Assay

The in vitro potency of the ADC is typically assessed using a cell viability assay, such as the MTT assay.

MTT Assay Protocol Outline:

-

Cell Seeding: Seed cancer cells with varying levels of target antigen expression in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, free doxorubicin, and a non-binding control ADC. Include untreated cells as a control.

-

Incubation: Incubate the plates for 72-96 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC₅₀ values.

In Vivo Efficacy Study

The anti-tumor activity of the ADC is evaluated in a relevant animal model, typically a xenograft model using human cancer cells implanted in immunodeficient mice.

Xenograft Model Protocol Outline:

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., SK-BR-3) into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ADC, free doxorubicin, non-binding ADC). Administer the treatments intravenously.

-

Monitoring: Monitor tumor volume and body weight regularly.

-

Endpoint: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

-

Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.

Conclusion

This compound offers a potential route for the development of ADCs by leveraging the well-established cytotoxicity of doxorubicin and the specificity of thiol-reactive conjugation chemistry. The successful development of ADCs using this linker-payload requires careful optimization of the conjugation process to control the DAR and minimize aggregation. Furthermore, comprehensive in vitro and in vivo studies are essential to validate the therapeutic window and establish the efficacy and safety profile of the resulting ADC. While the amide linkage is presumed to be cleavable within the lysosomal compartment, further studies to confirm the precise mechanism and rate of doxorubicin release are warranted. This technical guide provides a foundational framework for researchers to design and execute experiments aimed at exploring the potential of this compound in the development of next-generation antibody-drug conjugates.

References

An In-depth Technical Guide to the Discovery and Development of Iodoacetamide-Based Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamide (B48618) and its derivatives have become indispensable tools in the fields of chemical biology, proteomics, and drug development.[1] Characterized by a reactive iodoacetyl group, these linkers are primarily utilized for their ability to form stable, covalent bonds with the thiol groups of cysteine residues in proteins.[2][3] This high specificity and the robustness of the resulting thioether linkage have made iodoacetamide-based linkers a cornerstone for various applications, ranging from protein identification and quantification to the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[4][5] This technical guide provides a comprehensive overview of the discovery, development, and application of iodoacetamide-based linkers, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Core Principles of Iodoacetamide-Based Ligation

The fundamental reaction underpinning the utility of iodoacetamide-based linkers is the alkylation of a cysteine residue. The thiol group (-SH) of cysteine, particularly in its deprotonated thiolate form (S-), acts as a potent nucleophile.[6] It attacks the electrophilic carbon atom of the iodoacetyl group, leading to the displacement of the iodine atom in a second-order nucleophilic substitution (SN2) reaction.[6] This process results in the formation of a highly stable thioether bond.[7]

Logical Relationship: Iodoacetamide-Cysteine Conjugation

Figure 1: The SN2 reaction mechanism between a cysteine thiol and an iodoacetamide linker.

Quantitative Data

The efficiency and specificity of the iodoacetamide-cysteine reaction are influenced by several factors, most notably pH. The reaction rate is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the cysteine thiol group (typically around 8.5).[6] However, at excessively high pH, the risk of off-target reactions with other nucleophilic amino acid residues (e.g., lysine, histidine) increases.[8]

Table 1: Comparison of Thiol-Reactive Chemistries

| Feature | Iodoacetamides | Maleimides |

| Reaction Mechanism | SN2 Alkylation | Michael Addition |

| Optimal pH Range | 7.5 - 8.5 | 6.5 - 7.5 |

| Bond Formed | Thioether | Thiosuccinimide |

| Bond Stability | Highly stable, irreversible[7] | Susceptible to retro-Michael reaction and thiol exchange[1][9] |

| Relative Reaction Rate | Fast | Generally faster than iodoacetamides at neutral pH[7] |

| Specificity | High for thiols at optimal pH; potential for off-target reactions at high pH[8] | Highly specific for thiols at pH 6.5-7.5; reactivity with amines increases above pH 7.5[7] |

Table 2: Physicochemical Properties of a Representative Iodoacetamide Linker

| Parameter | Value |

| Compound | Iodoacetamide (IAM) |

| Molecular Formula | C₂H₄INO |

| Molecular Weight | 184.96 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and organic solvents like DMSO and DMF |

| Purity | Typically >98% for commercial reagents |

Experimental Protocols

Protocol 1: Synthesis of an Iodoacetamide-PEG Linker

This protocol describes a general method for synthesizing an iodoacetamide-functionalized polyethylene (B3416737) glycol (PEG) linker, a common component used to improve the solubility and pharmacokinetic properties of bioconjugates.[10][11][12]

Materials:

-

Amino-PEG-acid (e.g., H₂N-PEG-COOH)

-

N-Succinimidyl iodoacetate (SIA)

-

Triethylamine (B128534) (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

HPLC for purification

Procedure:

-

Dissolution: Dissolve amino-PEG-acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add triethylamine (2-3 equivalents) to the solution to deprotonate the amine group. Stir for 10 minutes at room temperature.

-

Activation and Coupling: Dissolve N-Succinimidyl iodoacetate (SIA) (1.2 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the PEG solution.

-

Reaction: Allow the reaction to proceed at room temperature for 4-6 hours, or until completion as monitored by TLC or LC-MS. The reaction should be protected from light to prevent degradation of the iodoacetyl group.

-

Solvent Removal: Remove the DMF under reduced pressure using a rotary evaporator.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the crude Iodoacetamide-PEG-acid product.

-

Washing: Wash the precipitate several times with cold diethyl ether to remove unreacted starting materials and byproducts.

-

Drying: Dry the resulting white solid under vacuum.

-

Purification: Purify the crude product using preparative HPLC to obtain the final Iodoacetamide-PEG-acid linker with high purity.

-

Characterization: Confirm the structure and purity of the final product using NMR and mass spectrometry.

Protocol 2: Conjugation of an Iodoacetamide Linker to an Antibody

This protocol outlines the steps for conjugating an iodoacetamide-based linker to a monoclonal antibody (mAb) by targeting cysteine residues, a common procedure in the manufacturing of ADCs.[4]

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

-

Iodoacetamide-based linker-payload

-

Quenching reagent (e.g., N-acetylcysteine)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., Borate (B1201080) buffer, pH 8.0-8.5)

-

Organic co-solvent (e.g., DMSO) if the linker-payload has low aqueous solubility

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer.

-

Reduction of Disulfide Bonds:

-

To target interchain disulfide bonds, add a controlled molar excess of a reducing agent (e.g., 2-5 equivalents of TCEP).

-

Incubate the reaction at 37°C for 30-60 minutes to partially reduce the antibody, exposing free thiol groups.

-

-

Buffer Exchange (Optional but Recommended): Remove the excess reducing agent using a desalting column equilibrated with the conjugation reaction buffer (e.g., borate buffer, pH 8.0). This prevents the reducing agent from reacting with the iodoacetamide linker.

-

Conjugation Reaction:

-

Dissolve the iodoacetamide-linker-payload in a minimal amount of a compatible organic solvent (e.g., DMSO).

-

Add the linker-payload solution to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold. The final concentration of organic solvent should generally be kept below 10% (v/v) to maintain antibody stability.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching: Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to react with any unreacted iodoacetamide linker. Incubate for an additional 15-30 minutes.

-

Purification: Purify the resulting antibody conjugate using a desalting column or size-exclusion chromatography to remove excess linker-payload and quenching reagent.

-

Characterization: Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), and Size-Exclusion Chromatography (SEC).

Applications in Signaling Pathway Analysis

Iodoacetamide-based probes are powerful tools for investigating cellular signaling pathways. Their ability to covalently modify reactive cysteine residues allows for the identification and quantification of proteins whose cysteine redox state changes in response to cellular stimuli. This is particularly relevant in pathways regulated by reactive oxygen species (ROS) or those involving enzymes with catalytic cysteine residues, such as deubiquitinases (DUBs).[13][14][15]

Signaling Pathway: Ubiquitin Conjugation Cascade

Figure 2: Iodoacetamide-ubiquitin probes can target catalytic cysteines in the ubiquitin cascade.

Chemoproteomic Workflows

A prominent application of iodoacetamide-based linkers is in quantitative cysteine reactivity profiling. Techniques like isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis – Activity-Based Protein Profiling) use isotopically labeled iodoacetamide probes to compare the reactivity of thousands of cysteines across different cellular states.[16][17]

Experimental Workflow: isoTOP-ABPP for Cysteine Reactivity Profiling

Figure 3: Workflow for quantitative cysteine reactivity profiling using isoTOP-ABPP.

Conclusion

Iodoacetamide-based linkers are a versatile and powerful class of reagents that have significantly advanced our ability to study and manipulate proteins. Their development from simple alkylating agents to sophisticated components of ADCs and chemoproteomic probes highlights their importance in modern biochemical research and drug discovery. The high stability of the thioether bond they form with cysteine residues ensures the integrity of the resulting bioconjugates, a critical feature for both analytical applications and therapeutic development.[7] As research continues, the design of novel iodoacetamide-based linkers with tailored properties, such as enhanced solubility, specific cleavability, and optimized reactivity, will undoubtedly open new avenues for scientific exploration and the creation of next-generation protein therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. scite.ai [scite.ai]

- 4. Multivalent peptidic linker enables identification of preferred sites of conjugation for a potent thialanstatin antibody drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Proteome-wide analysis of cysteine oxidation reveals metabolic sensitivity to redox stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. m-PEG-Iodoacetamido, MW 5,000 | BroadPharm [broadpharm.com]

- 13. Protein Engineering in the Ubiquitin System: Tools for Discovery and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decoding the Messaging of the Ubiquitin System Using Chemical and Protein Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-(Iodoacetamido)-Doxorubicin for Targeted Cancer Therapy

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxorubicin (B1662922), a potent anthracycline antibiotic, has been a cornerstone of cancer chemotherapy for decades. However, its clinical utility is often limited by significant cardiotoxicity and a narrow therapeutic window. Targeted delivery of doxorubicin to tumor tissues via Antibody-Drug Conjugates (ADCs) represents a promising strategy to enhance its efficacy while mitigating systemic toxicity. This technical guide focuses on N-(Iodoacetamido)-Doxorubicin, a derivative designed to function as a thiol-reactive payload for ADC construction. Herein, we provide a comprehensive overview of its synthesis, mechanism of action, and application in targeted cancer therapy. This document includes detailed, albeit theoretical, experimental protocols, a compilation of relevant quantitative data from analogous compounds, and visualizations of key pathways and workflows to facilitate further research and development in this area.

Introduction: The Rationale for Doxorubicin Conjugation

Doxorubicin exerts its cytotoxic effects primarily through intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and apoptosis in rapidly dividing cancer cells. Its broad-spectrum anti-tumor activity has established it as a key therapeutic agent for a variety of hematological and solid tumors. Despite its efficacy, doxorubicin's use is hampered by dose-limiting cardiotoxicity, which is cumulative and irreversible.

The advent of ADCs offers a paradigm shift in cancer treatment by enabling the selective delivery of highly potent cytotoxic agents to cancer cells that overexpress specific surface antigens. An ADC consists of three main components: a monoclonal antibody (mAb) that binds to a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the mAb to the payload.

This compound is a derivative of doxorubicin that incorporates an iodoacetamide (B48618) functional group. This group is highly reactive towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins. This reactivity makes this compound an ideal payload for conjugation to antibodies, particularly those that have been engineered to contain free cysteine residues at specific sites. The resulting thioether bond provides a stable linkage between the drug and the antibody, ensuring that the cytotoxic payload remains attached until it reaches the target cancer cell.

Synthesis of this compound and Antibody Conjugation

While a specific, publicly available, detailed synthesis protocol for this compound is not readily found in the literature, a plausible synthetic route can be devised based on the known reactivity of doxorubicin's primary amine and standard iodoacetylation procedures.

Theoretical Synthesis of this compound

The synthesis involves the acylation of the primary amino group in the daunosamine (B1196630) sugar moiety of doxorubicin with an iodoacetylating agent.

Reaction: Doxorubicin hydrochloride is reacted with an activated form of iodoacetic acid, such as iodoacetic anhydride (B1165640) or an N-hydroxysuccinimide ester of iodoacetic acid (Iodo-NHS), in the presence of a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.

dot

Caption: Theoretical synthesis workflow for this compound.

Experimental Protocol (Theoretical):

-

Preparation of Doxorubicin Solution: Dissolve doxorubicin hydrochloride in anhydrous dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) in a slight molar excess to neutralize the hydrochloride.

-

Activation of Iodoacetic Acid (if necessary): If starting from iodoacetic acid, activate it by reacting with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) such as dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent like dichloromethane (B109758) (DCM) or DMF to form the Iodo-NHS ester. Purify the Iodo-NHS ester before use.

-

Reaction: Add a solution of Iodo-NHS ester in anhydrous DMF dropwise to the doxorubicin solution under an inert atmosphere (e.g., argon or nitrogen) and protect from light.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. Purify the crude product using column chromatography on silica (B1680970) gel or by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Conjugation to Thiol-Engineered Monoclonal Antibodies

The conjugation of this compound to a monoclonal antibody relies on the reaction between the iodoacetamide group of the drug-linker and the sulfhydryl group of a cysteine residue on the antibody.

dot

Caption: Workflow for the conjugation of this compound to a mAb.

Experimental Protocol (General):

-

Antibody Reduction: Reduce the interchain disulfide bonds of the antibody using a mild reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free sulfhydryl groups. The extent of reduction can be controlled by the concentration of the reducing agent and the reaction time to achieve the desired drug-to-antibody ratio (DAR).

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration (TFF). The antibody should be in a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.5-8.5).

-

Conjugation: Add a solution of this compound in a water-miscible organic co-solvent (e.g., DMSO or DMF) to the reduced antibody solution. The reaction is typically carried out at room temperature for several hours or overnight, protected from light.

-

Quenching: Quench any unreacted iodoacetamide groups by adding an excess of a thiol-containing compound such as N-acetylcysteine.

-

Purification: Remove unconjugated doxorubicin and other small molecules from the ADC solution using size-exclusion chromatography (SEC), diafiltration, or other suitable purification methods.

-

Characterization: Characterize the resulting ADC for its drug-to-antibody ratio (DAR), purity, and aggregation state.

Mechanism of Action of Doxorubicin-ADCs

The targeted delivery of doxorubicin via an ADC follows a multi-step process that ultimately leads to the cytotoxic effect within the cancer cell.

dot

Caption: General mechanism of action for a Doxorubicin-ADC.

Detailed Steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream until it encounters cancer cells expressing the target antigen on their surface.

-

Binding and Internalization: The mAb component of the ADC binds specifically to the tumor antigen, triggering receptor-mediated endocytosis.

-

Intracellular Trafficking: The ADC-antigen complex is trafficked into the cell within endosomes, which mature and fuse with lysosomes.

-

Payload Release: The acidic and enzyme-rich environment of the lysosome is thought to facilitate the degradation of the antibody, leading to the release of the doxorubicin payload. While the thioether bond formed from the iodoacetamide linker is generally stable, the overall degradation of the antibody backbone in the lysosome is the primary mechanism for payload liberation.

-

Cytotoxic Action: Once released into the cytoplasm, doxorubicin translocates to the nucleus, where it intercalates into the DNA and inhibits topoisomerase II, causing DNA damage and inducing apoptosis.

Quantitative Data and Characterization

Due to the limited availability of specific data for ADCs constructed with this compound, this section presents representative data from doxorubicin ADCs utilizing other thiol-reactive linkers, such as those containing maleimide (B117702) groups. This data serves as a benchmark for the expected performance of this compound-based ADCs.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity. Several methods can be employed to determine the average DAR.

| Method | Principle | Advantages | Disadvantages |

| UV-Vis Spectroscopy | Measurement of absorbance at two wavelengths (e.g., 280 nm for the antibody and 495 nm for doxorubicin) and calculation of DAR using the Beer-Lambert law. | Simple, rapid, and requires standard laboratory equipment. | Can be inaccurate if the drug affects the antibody's extinction coefficient. |

| Hydrophobic Interaction Chromatography (HIC) | Separation of ADC species with different numbers of conjugated drugs based on their hydrophobicity. The DAR is calculated from the relative peak areas. | Provides information on the distribution of different DAR species. | May not be suitable for all types of ADCs. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the ADC is used to calculate the DAR. | Highly accurate and provides detailed information on the ADC population. | Requires specialized equipment and expertise. |

In Vitro Cytotoxicity

The potency of doxorubicin-ADCs is typically evaluated in cell-based assays using cancer cell lines that express the target antigen. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| ADC Construct (Hypothetical) | Target Antigen | Cell Line | IC50 (nM) (Representative) |

| Anti-HER2-Doxorubicin (Thioether Linker) | HER2 | SK-BR-3 | 5 - 20 |

| Anti-CD22-Doxorubicin (Thioether Linker) | CD22 | Ramos | 10 - 50 |

| Non-targeting IgG-Doxorubicin (Thioether Linker) | - | SK-BR-3 | > 1000 |

| Free Doxorubicin | - | SK-BR-3 | 50 - 200 |

Note: The IC50 values are representative and can vary significantly based on the specific antibody, linker, cell line, and assay conditions.

In Vivo Efficacy

The anti-tumor activity of doxorubicin-ADCs is assessed in preclinical animal models, typically xenograft models where human cancer cells are implanted in immunodeficient mice.

| Treatment Group (Representative Model) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | 0 | +5 |

| Non-targeting IgG-Doxorubicin ADC | 10 - 20 | -2 |

| Free Doxorubicin (Maximum Tolerated Dose) | 40 - 60 | -10 to -15 |

| Targeted Anti-Tumor-Doxorubicin ADC | 80 - 95 | < -5 |

Note: Data is illustrative and depends on the tumor model, dosing regimen, and specific ADC characteristics.

Conclusion and Future Directions

This compound holds potential as a valuable payload for the development of targeted cancer therapies in the form of ADCs. Its thiol-reactive nature allows for the site-specific conjugation to engineered antibodies, leading to the formation of stable and homogeneous ADCs. The principles outlined in this guide for its synthesis, conjugation, and mechanism of action provide a framework for its further investigation.

Future research should focus on the detailed characterization of ADCs constructed with this compound, including comprehensive in vitro and in vivo studies to establish their therapeutic index. Direct comparison with other linker technologies, such as maleimide-based linkers, will be crucial to ascertain the relative advantages in terms of stability, efficacy, and safety. Furthermore, optimizing the drug-to-antibody ratio and exploring its application with different antibody targets will be key to unlocking the full therapeutic potential of this promising doxorubicin derivative. As the field of antibody-drug conjugates continues to evolve, well-characterized and readily conjugatable payloads like this compound will be instrumental in the design of the next generation of targeted cancer therapeutics.

Preliminary Efficacy of N-(Iodoacetamido)-Doxorubicin: A Review of Available Data

Despite a comprehensive search for preliminary studies on the efficacy of N-(Iodoacetamido)-Doxorubicin, there is a notable absence of publicly available research detailing its specific cytotoxic effects, in vitro or in vivo performance, or established experimental protocols. While information on the parent compound, Doxorubicin, is extensive, data directly pertaining to the iodoacetamido derivative is scarce. This technical guide, therefore, addresses the characteristics of this compound based on available information and outlines the general methodologies and known signaling pathways of Doxorubicin that would be relevant for future efficacy studies of this specific derivative.

Chemical and Physical Properties

This compound is a derivative of the widely used anthracycline antibiotic, Doxorubicin. The key modification is the attachment of an iodoacetamido group. This functional group is known to react with thiol and amine groups on other molecules, suggesting that this compound could be used for conjugation to targeting moieties such as antibodies or peptides.

| Property | Value |

| Molecular Formula | C₂₉H₃₀INO₁₂ |

| Molecular Weight | 711.5 Da |

| Solubility | DMSO, DMF |

| CAS Registry # | 114390-30-6 |

Putative Mechanism of Action and Signaling Pathways

The mechanism of action for this compound has not been explicitly studied. However, it is expected to share the core cytotoxic mechanisms of its parent compound, Doxorubicin. Doxorubicin primarily exerts its anticancer effects through several well-documented pathways:

-

DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, which obstructs DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to double-strand breaks and subsequent apoptosis.

-

Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals. This induces oxidative stress within cancer cells, damaging cellular components like lipids, proteins, and DNA, and ultimately triggering cell death.

-

Induction of Apoptosis: Doxorubicin is a potent inducer of apoptosis through various signaling pathways. Key pathways implicated in Doxorubicin-induced cell death include the p53, Notch, and MAPK/ERK pathways.

Potential Signaling Pathway of Doxorubicin

The following diagram illustrates a generalized signaling pathway for Doxorubicin-induced apoptosis, which would be a logical starting point for investigating the mechanism of this compound.

Caption: Generalized Doxorubicin-induced apoptosis signaling pathway.

Proposed Experimental Protocols for Efficacy Assessment

In the absence of specific studies on this compound, researchers can adapt established protocols for assessing the efficacy of cytotoxic agents like Doxorubicin.

In Vitro Cytotoxicity Assessment (MTT Assay)

This common colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a control.

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram outlines a typical workflow for an in vitro cytotoxicity assay.

Caption: Standard workflow for an in vitro cytotoxicity assay.

Conclusion

While this compound presents an interesting modification to the Doxorubicin structure, potentially enabling its use in targeted drug delivery systems, there is a clear need for foundational research to establish its efficacy and mechanism of action. The information and protocols outlined in this guide provide a framework for researchers to begin to explore the therapeutic potential of this Doxorubicin derivative. Future studies should focus on performing in vitro cytotoxicity assays across a panel of cancer cell lines, followed by in vivo studies in animal models to assess anti-tumor activity and toxicity. Furthermore, mechanistic studies will be crucial to determine if the iodoacetamido modification alters the signaling pathways targeted by the parent compound.

Methodological & Application

Application Notes and Protocols for N-(Iodoacetamido)-Doxorubicin Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. This application note provides a detailed protocol for the conjugation of the thiol-reactive doxorubicin (B1662922) derivative, N-(Iodoacetamido)-Doxorubicin, to a target antibody. The iodoacetamide (B48618) group reacts specifically with free thiol groups, which can be generated by the reduction of interchain disulfide bonds in the antibody's hinge region, allowing for a controlled and site-specific conjugation.

Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effect through DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis.[1] By conjugating doxorubicin to a tumor-targeting antibody, its therapeutic window can be expanded, delivering the cytotoxic payload directly to cancer cells while minimizing systemic toxicity.[1]

This document outlines the necessary steps for antibody preparation, conjugation, purification, and characterization of the resulting doxorubicin-ADC, as well as a protocol for evaluating its in vitro cytotoxicity.

Experimental Protocols

Part 1: Antibody Reduction and Thiol Quantification

This part of the protocol describes the reduction of the antibody's interchain disulfide bonds to generate free thiol groups necessary for conjugation. Subsequently, the concentration of these free thiols is determined using Ellman's assay.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction Buffer (e.g., Phosphate (B84403) buffer, pH 7.0-7.5, containing EDTA)

-

Desalting columns

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Cysteine hydrochloride for standard curve

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Start with a purified monoclonal antibody at a concentration of 1-10 mg/mL.

-

Perform a buffer exchange into a nitrogen-purged reaction buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2) using a desalting column to remove any interfering substances.

-

-

Antibody Reduction:

-

Prepare a fresh stock solution of the reducing agent (e.g., 10 mM TCEP).

-

Add the reducing agent to the antibody solution. A molar excess of 10-20 fold TCEP to antibody is a good starting point.

-

Incubate the reaction at 37°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each antibody.

-

-

Removal of Excess Reducing Agent:

-

Immediately after reduction, remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.

-

Collect the fractions containing the reduced antibody.

-

-

Quantification of Free Thiols (Ellman's Assay):

-

Prepare a standard curve using known concentrations of cysteine in the reaction buffer.

-

Prepare the Ellman's reagent solution (e.g., 4 mg/mL in reaction buffer).

-

In a 96-well plate, add a small volume of the reduced antibody sample and the cysteine standards.

-

Add the Ellman's reagent to each well and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols in the antibody sample by comparing its absorbance to the cysteine standard curve. The number of free thiols per antibody can then be calculated.

-

Part 2: Conjugation of this compound to the Reduced Antibody

This section details the reaction between the thiol-activated antibody and the iodoacetamide-functionalized doxorubicin.

Materials:

-

Reduced antibody with quantified thiol groups

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (as in Part 1)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

To the reduced antibody solution, add the this compound stock solution. A molar excess of 3-5 fold of the doxorubicin derivative per free thiol group is a recommended starting point.

-

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction at room temperature for 2-4 hours in the dark. The reaction progress can be monitored by analytical techniques like HPLC.

-

-

Quenching the Reaction:

-

To quench any unreacted iodoacetamide groups, add a molar excess of a thiol-containing molecule such as N-acetyl-cysteine or cysteine.

-

Incubate for an additional 30 minutes at room temperature.

-

Part 3: Purification of the Doxorubicin-ADC

This part describes the purification of the antibody-drug conjugate to remove unreacted doxorubicin and other small molecules.

Materials:

-

Crude Doxorubicin-ADC solution

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Protein A affinity chromatography)

-

Appropriate buffers for the chosen purification method

Procedure:

-

Purification:

-

Purify the Doxorubicin-ADC using a suitable chromatography method. Size Exclusion Chromatography (SEC) is commonly used to separate the larger ADC from smaller, unreacted components.

-

Collect the fractions corresponding to the purified ADC.

-

-

Buffer Exchange and Concentration:

-

Perform a buffer exchange into a formulation buffer suitable for storage (e.g., PBS).

-

Concentrate the purified ADC to the desired concentration using an appropriate method like centrifugal filtration.

-

Part 4: Characterization of the Doxorubicin-ADC

This section outlines the methods to characterize the purified ADC, focusing on the determination of the Drug-to-Antibody Ratio (DAR).

Materials:

-

Purified Doxorubicin-ADC

-

UV-Vis Spectrophotometer

Procedure:

-

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry:

-

Measure the absorbance of the purified ADC solution at 280 nm and 495 nm (the absorbance maximum of doxorubicin).

-

The concentration of the antibody and doxorubicin can be calculated using the Beer-Lambert law and their respective extinction coefficients.[2][3]

-

The DAR is then calculated as the molar ratio of doxorubicin to the antibody.[2]

Formula for DAR Calculation:

-

Corrected A280 = A280 - (A495 * CF) where CF is the correction factor for doxorubicin's absorbance at 280 nm.

-

[Antibody] (M) = Corrected A280 / ε_antibody_280

-

[Doxorubicin] (M) = A495 / ε_doxorubicin_495

-

DAR = [Doxorubicin] / [Antibody]

-

Part 5: In Vitro Cytotoxicity Assay

This protocol describes how to evaluate the cytotoxic potential of the Doxorubicin-ADC on cancer cell lines.

Materials:

-

Cancer cell line expressing the target antigen

-

Complete cell culture medium

-

Purified Doxorubicin-ADC

-

Control antibody (unconjugated)

-

Free Doxorubicin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare serial dilutions of the Doxorubicin-ADC, unconjugated antibody, and free doxorubicin in complete cell culture medium.

-

Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

-

-

Incubation:

-

Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the characterization and in vitro evaluation of a Doxorubicin-ADC. Note: The data presented here is illustrative for a Trastuzumab-Doxorubicin conjugate prepared via a thiol-reactive linker and may vary depending on the specific antibody and conjugation conditions used.

Table 1: Characterization of Doxorubicin-Antibody Conjugate

| Parameter | Value | Method |

| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | UV-Vis Spectrophotometry |

| Purity | >95% | Size Exclusion Chromatography (SEC) |

| Monomer Content | >98% | Size Exclusion Chromatography (SEC) |

Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin-ADC

| Cell Line | Target Antigen | IC50 (nM) of Doxorubicin-ADC | IC50 (nM) of Free Doxorubicin |

| SK-BR-3 | HER2 | 10 - 50 | 50 - 200 |

| BT-474 | HER2 | 20 - 100 | 50 - 200 |

| MDA-MB-231 | HER2 (low) | >1000 | 50 - 200 |

Visualizations

Doxorubicin Mechanism of Action

Caption: Mechanism of action of a Doxorubicin-ADC leading to apoptosis.

Experimental Workflow for Doxorubicin-ADC Preparation

Caption: Overall workflow for the preparation and evaluation of Doxorubicin-ADCs.

Logical Relationship of ADC Components

Caption: The three core components of the this compound ADC.

References

Application Notes and Protocols for Labeling Proteins with N-(Iodoacetamido)-Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Iodoacetamido)-Doxorubicin is a derivative of the potent chemotherapeutic agent doxorubicin (B1662922), functionalized with an iodoacetamide (B48618) group. This reactive group specifically targets free sulfhydryl groups on cysteine residues within proteins, forming a stable thioether bond. This covalent conjugation strategy is a cornerstone in the development of antibody-drug conjugates (ADCs), enabling the targeted delivery of doxorubicin to cancer cells. These application notes provide detailed protocols for protein labeling with this compound, methods for characterization of the resulting conjugate, and an overview of the relevant cellular pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₉H₃₀INO₁₂ |

| Molecular Weight | 711.45 g/mol |

| CAS Number | 114390-30-6 |

| Reactivity | Specific for sulfhydryl groups (cysteine residues) |

| Linkage Formed | Stable thioether bond |

Table 2: Example Quantitative Analysis of a Doxorubicin-Antibody Conjugate

| Parameter | Method | Typical Value |

| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Mass Spectrometry | 2 - 4 |

| Labeling Efficiency | UV-Vis Spectroscopy, HPLC | 60 - 80% |

| Conjugate Stability (in plasma) | HPLC, ELISA | >90% after 7 days |

| Purity | Size Exclusion Chromatography (SEC) | >95% |

| In Vitro Cytotoxicity (IC₅₀) | Cell-based assays (e.g., MTT) | Nanomolar range |

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds

For proteins where cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.

Materials:

-

Protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

-

Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP or 1 M DTT).

-

Add the reducing agent to the protein solution to a final concentration of 1-10 mM. The optimal concentration depends on the protein and should be determined empirically.

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Remove the excess reducing agent immediately using a desalting column equilibrated with reaction buffer.

Protocol 2: Labeling of Protein with this compound

Materials:

-

Reduced protein with free sulfhydryl groups

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., PBS, pH 7.2-7.5, degassed)

-

Quenching solution (e.g., 1 M N-acetylcysteine or L-cysteine)

-

Desalting column or dialysis cassette

Procedure:

-

Immediately after removing the reducing agent, determine the concentration of the reduced protein.

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined experimentally to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

-

Quench the reaction by adding a molar excess of the quenching solution (e.g., N-acetylcysteine) to react with any unreacted iodoacetamide groups. Incubate for 15-30 minutes.

-

Purify the protein-doxorubicin conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Protocol 3: Characterization of the Protein-Doxorubicin Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for doxorubicin).

-

Calculate the concentration of the protein and doxorubicin using their respective molar extinction coefficients.

-

The DAR is the molar ratio of doxorubicin to the protein.[][2]

B. Characterization by Mass Spectrometry

-

Analyze the intact conjugate by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the different drug-loaded species.

-

The mass difference between the unconjugated protein and the conjugate will indicate the number of doxorubicin molecules attached.

C. Purity Analysis by Size Exclusion Chromatography (SEC)

-

Inject the purified conjugate onto an SEC column to separate the monomeric conjugate from aggregates and fragments.

-

Monitor the elution profile at 280 nm to determine the percentage of the monomeric peak, which represents the purity of the conjugate.

Visualizations

Caption: Experimental workflow for labeling proteins with this compound.

Caption: Cellular uptake and mechanism of action of an antibody-doxorubicin conjugate.

References

Application Notes and Protocols for Creating Antibody-Drug Conjugates with N-(Iodoacetamido)-Doxorubicin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, characterization, and in vitro evaluation of antibody-drug conjugates (ADCs) using the thiol-reactive linker-payload, N-(Iodoacetamido)-Doxorubicin.

Introduction

Antibody-drug conjugates are a promising class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This compound is a derivative of the widely used chemotherapeutic agent Doxorubicin (B1662922), functionalized with an iodoacetamido group. This group allows for covalent conjugation to thiol (-SH) groups on the antibody, typically generated by the reduction of interchain disulfide bonds. The resulting ADC can selectively deliver Doxorubicin to antigen-expressing tumor cells, potentially increasing therapeutic efficacy while reducing off-target toxicity.[1][2][3][4][5]

Doxorubicin exerts its cytotoxic effect primarily through the intercalation of DNA and the inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1] The targeted delivery of Doxorubicin via an ADC can enhance its therapeutic window.[1]

Data Presentation

Table 1: Key Parameters for ADC Synthesis and Characterization

| Parameter | Typical Value/Range | Method of Determination |

| Molar Ratio (Linker-Payload:Antibody) | 5:1 - 20:1 | --- |

| Reaction pH | 7.5 - 8.5 | pH meter |

| Reaction Temperature | Room Temperature (20-25°C) | Thermometer |

| Incubation Time | 1 - 4 hours | Timer |

| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | UV-Vis Spectroscopy, RP-HPLC |

| Conjugation Efficiency | 40 - 80% | UV-Vis Spectroscopy |

| ADC Purity | >95% | Size Exclusion Chromatography (SEC) |

Table 2: Representative In Vitro Cytotoxicity Data

| Cell Line | Target Antigen | ADC IC50 (nM) | Free Doxorubicin IC50 (nM) | Unconjugated Antibody IC50 (nM) |

| SK-BR-3 (Breast Cancer) | HER2 | 15 | 100 | >1000 |

| BT-474 (Breast Cancer) | HER2 | 25 | 120 | >1000 |

| MCF-7 (Breast Cancer) | HER2 (low expression) | 250 | 150 | >1000 |

| MDA-MB-231 (Breast Cancer) | HER2 (negative) | >1000 | 200 | >1000 |

Note: IC50 values are representative and can vary depending on the specific antibody, cell line, and experimental conditions.[6][7][8][9][10][11]

Experimental Protocols

Protocol 1: Antibody Reduction and Conjugation with this compound

This protocol describes the generation of free thiol groups on the antibody via reduction of interchain disulfide bonds, followed by conjugation with the iodoacetamide-functionalized Doxorubicin.

Materials:

-

Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 50 mM Tris, 2 mM EDTA, pH 8.0

-

Purification columns (e.g., desalting columns)

Procedure:

-

Antibody Preparation:

-

Prepare the antibody at a concentration of 5-10 mg/mL in Reaction Buffer.

-

-

Antibody Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).

-

Add TCEP to the antibody solution to a final concentration of 1-5 mM. The molar ratio of TCEP to antibody will influence the number of reduced disulfide bonds.

-

Incubate at 37°C for 1-2 hours.

-